5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione

PPARγ Selective Modulator Hydrogen-Bond Donor

5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione (CAS 213455-13-1) is a synthetic heterocyclic compound belonging to the thiazolidinedione (TZD) class, featuring a benzothiophene core linked to a 2,4-thiazolidinedione ring via a methylene bridge. With a molecular formula of C12H9NO3S2 and a molecular weight of 279.3 g/mol, this compound is primarily supplied as a research chemical with typical purities of 95–98%.

Molecular Formula C12H9NO3S2
Molecular Weight 279.3 g/mol
CAS No. 213455-13-1
Cat. No. B8048180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione
CAS213455-13-1
Molecular FormulaC12H9NO3S2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CSC2=C1CC3C(=O)NC(=O)S3)O
InChIInChI=1S/C12H9NO3S2/c14-8-2-1-6(10-7(8)3-4-17-10)5-9-11(15)13-12(16)18-9/h1-4,9,14H,5H2,(H,13,15,16)
InChIKeyBKFYILSMFALMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione (CAS 213455-13-1): Chemical Identity and Procurement Baseline


5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione (CAS 213455-13-1) is a synthetic heterocyclic compound belonging to the thiazolidinedione (TZD) class, featuring a benzothiophene core linked to a 2,4-thiazolidinedione ring via a methylene bridge [1]. With a molecular formula of C12H9NO3S2 and a molecular weight of 279.3 g/mol, this compound is primarily supplied as a research chemical with typical purities of 95–98% [1][2]. The presence of the 4-hydroxy group on the benzothiophene scaffold distinguishes it from simpler TZD analogs and positions it as a key intermediate for synthesizing biologically active derivatives targeting metabolic and inflammatory pathways [1].

5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione: Why In-Class Substitution Is Not a Viable Strategy


Generic substitution within the TZD class is scientifically invalid because the benzothiophene scaffold of CAS 213455-13-1 imposes unique steric and electronic constraints on target binding that are absent in phenyl- or pyridyl-based TZDs like rosiglitazone and pioglitazone [1]. The 4-hydroxy substituent enables hydrogen-bonding interactions critical for modulating PPARγ transactivation and potentially reducing adipogenic gene expression, a key differentiator from full agonists associated with fluid retention and weight gain [1]. Patent literature explicitly claims benzothiophene-containing TZD derivatives for selective 15-PGDH inhibition—a mechanism orthogonal to classical PPARγ agonism—further underscoring that structural analogs lacking both the benzothiophene core and the 4-hydroxy group cannot replicate this polypharmacology [2].

5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione: Quantitative Differentiation Evidence Against Closest Analogs


Structural Topology and Hydrogen-Bond Donor Count for Target Engagement Selectivity

CAS 213455-13-1 possesses 2 hydrogen-bond donors (the thiazolidinedione N-H and the 4-hydroxy group), whereas rosiglitazone and pioglitazone each possess only 1 hydrogen-bond donor (the TZD N-H) [1][2]. The additional donor on the benzothiophene scaffold enables a distinct hydrogen-bonding network with PPARγ helix H12, which computational models suggest may stabilize a unique receptor conformation that is distinct from the full agonism induced by rosiglitazone [3]. This topological difference is quantifiable (2 HBD vs. 1 HBD) and directly impacts the selectivity profile for PPARγ-mediated gene transcription.

PPARγ Selective Modulator Hydrogen-Bond Donor

Lipophilicity (XLogP3) as a Determinant of Tissue Distribution and Safety Margin

The computed XLogP3 of CAS 213455-13-1 is 2.7, which is notably lower than that of pioglitazone (XLogP3 ≈ 3.8) [1][2]. This lower lipophilicity, driven by the polar 4-hydroxybenzothiophene, is associated with reduced partitioning into adipose tissue and consequently a lower volume of distribution. In preclinical models, high lipophilicity in TZDs (e.g., pioglitazone) correlates with prolonged half-life and increased risk of fluid retention due to PPARγ-mediated adipogenesis [3]. The 1.1-unit logP reduction for CAS 213455-13-1 is a quantifiable parameter that procurement teams can use to select this scaffold for programs aiming to minimize lipophilicity-related toxicity.

Lipophilicity Pharmacokinetics Adipose Tissue

Patent-Defined 15-PGDH Inhibitory Activity: A Differentiating Polypharmacology Mechanism

Patent US 2011/0269954 A1 explicitly claims benzothiophene-containing TZD derivatives, including CAS 213455-13-1, as inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [1]. This mechanism is absent in clinical TZDs like rosiglitazone and pioglitazone, which function solely as PPARγ agonists. 15-PGDH inhibition elevates endogenous prostaglandin levels, promoting wound healing and osteogenesis—activities not achievable with standard TZDs [1]. While the patent does not disclose the IC50 value for CAS 213455-13-1 itself, it provides a structural framework (Formula I) that explicitly encompasses this compound, confirming its intended use as a 15-PGDH inhibitor.

15-PGDH Prostaglandin Polypharmacology

5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione: Preferred Application Scenarios Based on Differentiated Evidence


Design of Selective PPARγ Modulators (SPPARγMs) with Reduced Adipogenic Liability

Use CAS 213455-13-1 as a core scaffold for structure-activity relationship (SAR) studies aimed at decoupling PPARγ-mediated insulin sensitization from adipogenesis. The 4-hydroxybenzothiophene motif provides an additional hydrogen-bonding anchor (2 HBD vs. 1 in rosiglitazone) that stabilizes a distinct receptor conformation, as supported by computational models referenced in patent literature [1][2]. This makes it a rational starting point for developing next-generation antidiabetic agents that avoid the fluid retention and weight gain side effects of full PPARγ agonists.

Dual-Mechanism 15-PGDH/PPARγ Tool Compounds for Wound Healing and Metabolic Disease Research

Capitalize on the patent-claimed 15-PGDH inhibitory activity of benzothiophene-TZDs [1]. Procure CAS 213455-13-1 for programs that require simultaneous prostaglandin elevation and insulin sensitization—a polypharmacology profile not achievable with pioglitazone or rosiglitazone. This scaffold is particularly suited for in vivo models of diabetic wound healing where elevated PGE2 levels promote tissue repair while PPARγ activation addresses the underlying metabolic dysfunction.

Fragment-Based or Structure-Based Drug Discovery Targeting PPARγ Helix H12

Leverage the lower molecular weight (279.3 g/mol) and modest lipophilicity (XLogP3 = 2.7) of CAS 213455-13-1 compared to clinical TZDs (e.g., pioglitazone MW = 356.44, XLogP3 = 3.8) [1][2] for fragment-based screening and X-ray crystallography. The compound's reduced complexity and favorable physicochemical properties facilitate unambiguous electron density mapping in co-crystal structures, enabling rational design of high-affinity SPPARγMs with improved pharmacokinetic profiles.

Benzothiophene-Containing TZD Library Synthesis

Use CAS 213455-13-1 as a versatile synthetic intermediate for generating diverse benzothiophene-TZD libraries via O-alkylation, Mannich reactions, or Knoevenagel condensations [1]. The free 4-hydroxy group serves as a functional handle for introducing varied substituents to probe PPARγ affinity and selectivity, while the benzothiophene core imparts metabolic stability superior to phenyl-based TZDs.

Quote Request

Request a Quote for 5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.